3,4,5-Trihydroxypentan-2-one chemical properties
3,4,5-Trihydroxypentan-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Potential of 3,4,5-Trihydroxypentan-2-one
Executive Summary
3,4,5-Trihydroxypentan-2-one is a polyhydroxylated ketone, a class of molecules that holds significant interest in synthetic chemistry and drug discovery due to its structural similarity to natural monosaccharides. This guide provides a comprehensive overview of its chemical properties, potential reactivity, and analytical characterization. While direct research on this specific molecule is nascent, this document synthesizes data from its isomers and structural analogues to provide a robust framework for researchers, scientists, and drug development professionals. We will explore its physicochemical characteristics, plausible synthetic routes, expected chemical behaviors, and the intriguing biological potential suggested by related compounds. This paper aims to serve as a foundational resource, highlighting both the knowns and the knowledge gaps, thereby paving the way for future investigation into this promising chemical entity.
Molecular Identity and Stereoisomerism
3,4,5-Trihydroxypentan-2-one is a five-carbon monosaccharide derivative characterized by a ketone at the C-2 position and hydroxyl groups at the C-3, C-4, and C-5 positions. Its systematic IUPAC name is 3,4,5-trihydroxypentan-2-one.[1] The molecule's structure contains two chiral centers at C-3 and C-4, giving rise to four possible stereoisomers. The specific stereochemistry, such as in (3S,4R)-3,4,5-trihydroxypentan-2-one, is crucial as it dictates the molecule's three-dimensional shape and, consequently, its interaction with biological systems.[2]
The accurate identification of this molecule is critical for research and is standardized through various chemical descriptors.
Caption: 2D Structure of 3,4,5-Trihydroxypentan-2-one.
Physicochemical Properties
The physicochemical properties of 3,4,5-Trihydroxypentan-2-one are fundamental to understanding its behavior in both chemical and biological contexts. These properties, largely computed, provide insights into its solubility, membrane permeability, and potential for forming intermolecular interactions. The presence of multiple hydroxyl groups suggests high polarity and the potential for extensive hydrogen bonding.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄ | PubChem[1] |
| Molecular Weight | 134.13 g/mol | PubChem[1] |
| Exact Mass | 134.05790880 Da | PubChem[1] |
| XLogP3-AA | -2.0 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1][3] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1][3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| Topological Polar Surface Area (TPSA) | 77.8 Ų | Cactvs (PubChem)[1][2] |
Expert Interpretation: The low XLogP3 value indicates high hydrophilicity, suggesting good solubility in aqueous media but poor passive diffusion across lipid bilayers. The Topological Polar Surface Area (TPSA) is below the 90 Ų threshold often considered for penetration of the blood-brain barrier, which could be a relevant factor in drug design.[2]
Synthesis and Manufacturing Insights
While specific, optimized synthetic routes for 3,4,5-Trihydroxypentan-2-one are not extensively documented in peer-reviewed literature, its structure lends itself to established methodologies in carbohydrate chemistry. Biocatalysis, in particular, offers a powerful approach for stereoselective synthesis.
Conceptual Approach: Aldolase-Catalyzed Synthesis
The most promising strategy involves an aldol reaction, which forms carbon-carbon bonds and is fundamental to the biosynthesis of carbohydrates. Aldolase enzymes can catalyze the stereoselective addition of a donor molecule (like dihydroxyacetone or hydroxyacetone) to an aldehyde acceptor.[4]
Caption: Potential reaction pathways for 3,4,5-Trihydroxypentan-2-one.
Spectroscopic and Analytical Characterization
Unambiguous characterization of 3,4,5-Trihydroxypentan-2-one and its derivatives requires a suite of modern analytical techniques.
Key Analytical Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. ¹H NMR would show characteristic signals for the methyl protons adjacent to the carbonyl, the methine protons of the CH-OH groups, and the methylene protons of the CH₂-OH group. 2D NMR techniques like COSY and HSQC would be used to establish connectivity.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. [4]Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for monitoring reaction progress and assessing purity.
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Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups, notably a strong, broad absorption for the O-H stretches of the alcohol groups (around 3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the ketone (around 1715 cm⁻¹). [4]
Protocol: LC-MS Analysis for Reaction Monitoring
This protocol is a self-validating system for the analysis of hydrophilic, polyhydroxylated compounds.
1. Objective: To resolve and identify 3,4,5-Trihydroxypentan-2-one from a complex reaction mixture.
2. Instrumentation & Reagents:
- High-Performance Liquid Chromatograph (HPLC) coupled to a Mass Spectrometer (e.g., Q-Exactive Orbitrap). [1] * Hydrophilic Interaction Liquid Chromatography (HILIC) column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Certified reference standard (if available).
3. Chromatographic Method:
- Rationale: A HILIC column is chosen over a standard C18 column due to the high polarity of the analyte. A C18 (reverse-phase) column would provide little to no retention.
- Flow Rate: 0.3 mL/min.
- Gradient: Start at 95% B, hold for 1 min. Linearly decrease to 50% B over 8 min. Wash column at 5% B. Re-equilibrate at 95% B for 5 min.
- Injection Volume: 5 µL.
4. Mass Spectrometry Method:
- Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
- Rationale: ESI is a soft ionization technique suitable for polar, non-volatile molecules. Running both modes is crucial as the analyte may ionize preferentially as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.
- Scan Range: m/z 70-500.
- Data Acquisition: Full scan followed by data-dependent MS/MS on the top 3 most intense ions.
- Expected Ions:
- Positive Mode: [C₅H₁₀O₄+H]⁺ = 135.0652
- Negative Mode: [C₅H₁₀O₄-H]⁻ = 133.0495
5. Validation & Data Interpretation:
- The retention time of the analyte peak should be consistent across injections.
- The measured accurate mass in the full scan should be within 5 ppm of the theoretical mass.
- The fragmentation pattern (MS/MS spectrum) should be consistent and can be used for structural confirmation. For example, a characteristic loss of water (H₂O) or formaldehyde (CH₂O) is expected.
Biological Significance and Potential in Drug Discovery
The Iminosugar Analogy:
3,4,5-Trihydroxypiperidines are structural mimics of pentose sugars where the endocyclic oxygen is replaced by a nitrogen atom. [5][6]These compounds are potent inhibitors of glycosidases, enzymes that are critical for carbohydrate metabolism and glycoprotein processing. The biological activities of these analogues are remarkable and diverse, spanning immunosuppressant and antibacterial effects. [5][6]
Caption: Relationship between 3,4,5-Trihydroxypentan-2-one and its bioactive analogues.
Implications for Drug Development:
The structural similarity suggests that 3,4,5-Trihydroxypentan-2-one could serve as a valuable scaffold or lead compound. Its open-chain structure may offer different binding kinetics and specificity compared to cyclic iminosugars. It could act as a prodrug that cyclizes in vivo or as a transition-state analogue for certain enzymes. This makes it a compelling target for screening in assays related to:
-
Metabolic Disorders: Targeting glycosidases involved in diabetes.
-
Infectious Diseases: Inhibiting viral or bacterial enzymes that rely on carbohydrate processing.
-
Lysosomal Storage Diseases: Correcting enzymatic deficiencies. [5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,4,5-Trihydroxypentan-2-one is not widely available, general precautions for handling laboratory chemicals, particularly fine powders or solutions of related hydroxyketones, should be strictly followed. [7]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. [8]* Handling: Avoid breathing dust or aerosols. [9][10]Use only in a well-ventilated area, preferably a chemical fume hood. [7]Wash hands thoroughly after handling. [9]* Storage: Store in a cool, dry, and well-ventilated place. [7][9]Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. [9]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [11]
Conclusion and Future Outlook
3,4,5-Trihydroxypentan-2-one represents a molecule of significant latent potential. While its characterization is still in the early stages, its fundamental chemical properties position it as a valuable building block in organic synthesis and a promising scaffold for medicinal chemistry. The clear parallels with biologically active iminosugars provide a strong rationale for its investigation as a potential glycosidase inhibitor or modulator of other carbohydrate-mediated biological processes.
Future research should focus on developing efficient and stereoselective synthetic routes, followed by a thorough investigation of its biological activity profile. Elucidating its conformational preferences and reactivity will be key to unlocking its full potential in drug discovery and development. This guide serves as a foundational blueprint for these future endeavors.
References
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PubChem. (n.d.). 3,4,5-Trihydroxypentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Mol-Instincts. (n.d.). (3S,4R)-3,4,5-trihydroxypentan-2-one. Retrieved from [Link]
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PubChem. (n.d.). (3R,4R)-1,3,4-trihydroxypentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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3M. (2024). Safety Data Sheet for 3M™ Screen Print UV Matte Clear 9730i. Retrieved from [Link]
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PubChem. (n.d.). 1,4,5-Trihydroxypentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Nash, R. J., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. ChemMedChem, 13(9), 859-868. Retrieved from [Link]
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Simone, M. I., et al. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. Retrieved from [Link]
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